molecular formula C7H10N2 B145613 4-Isopropylpyrimidine CAS No. 129793-51-7

4-Isopropylpyrimidine

Cat. No. B145613
M. Wt: 122.17 g/mol
InChI Key: KRNKNRPGDFPSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylpyrimidine is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. This compound is a pyrimidine derivative, which is a class of compounds that has been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 4-Isopropylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-Isopropylpyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

4-Isopropylpyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, 4-Isopropylpyrimidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Isopropylpyrimidine in lab experiments include its wide range of biological activities, its relatively simple synthesis method, and its potential for the development of new drugs and agrochemicals. However, the limitations of using 4-Isopropylpyrimidine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-Isopropylpyrimidine. One direction is the development of new drugs and agrochemicals based on the properties of 4-Isopropylpyrimidine. Another direction is the study of the mechanism of action of 4-Isopropylpyrimidine and the identification of its molecular targets. Additionally, the potential toxicity of 4-Isopropylpyrimidine should be further studied to ensure its safety for use in humans and animals.

Scientific Research Applications

4-Isopropylpyrimidine has been found to possess a wide range of biological activities, including antiviral, antifungal, and antibacterial properties. It has also been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. These properties make 4-Isopropylpyrimidine a promising candidate for the development of new drugs and agrochemicals.

properties

CAS RN

129793-51-7

Product Name

4-Isopropylpyrimidine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-propan-2-ylpyrimidine

InChI

InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3

InChI Key

KRNKNRPGDFPSFD-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=NC=C1

Canonical SMILES

CC(C)C1=NC=NC=C1

synonyms

Pyrimidine, 4-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide was prepared as described in Example 1(i) from diisopropylamine (6.88 g) and n-butyllithium (27.0 ml of a 2.5M solution in hexane) in dry tetrahydrofuran (180 ml) under an atmosphere of dry nitrogen. To this solution at -70°, a solution of 4-ethylpyrimidine (7.35 g) in dry tetrahydrofuran (20 ml) was added dropwise over 0.17 hour. The solution was stirred at -70° for 0.75 hour and then iodomethane (11.60 g) was added. The mixture was stirred for a further 3 hours and then warmed to room temperature. Water was added and the solution was evaporated to low bulk, then partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was extracted three times with ethyl acetate and the organic fractions were combined and dried (Na2SO4). Evaporation of the solvent gave an oil which was chromatographed on silica gel, using dichloromethane/ether (9:1) as eluant. The fractions containing the product were combined and evaporated, and the residual oil was distilled to give the title compound, (3.14 g), b.p. 52°-56° at 15 mm.
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